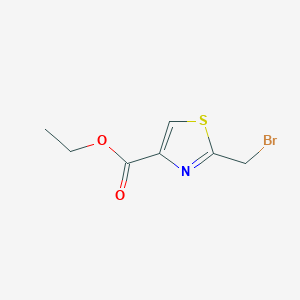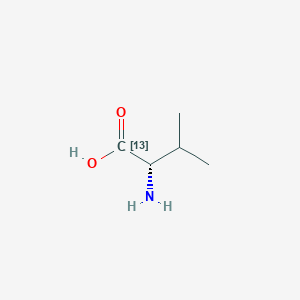![molecular formula C12H16N4 B1600068 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine CAS No. 885499-57-0](/img/structure/B1600068.png)
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine
Übersicht
Beschreibung
“1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . This compound and its derivatives are being developed as potential inhibitors for the FGFR signaling pathway, which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
1H-Pyrrolo[2,3-b]pyridines are bicyclic heterocyclic compounds that can present two isomeric structures . They are members of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their inhibitory activity against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary widely depending on the specific substituents present at positions N1, C3, C4, C5, and C6 .Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of FGFR . FGFR signaling plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
The compound has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Development of FGFR4 Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .
Inhibitory Activity Against Different Cancer Cell Lines
Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .
Immunomodulators Targeting Janus Kinase 3 (JAK3)
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been described as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
Inhibition of Protein Kinase B (PKB)
The compound has been used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Wirkmechanismus
Target of Action
The primary targets of 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine, by inhibiting FGFRs, can potentially prevent these abnormal activations.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . These pathways regulate a variety of biological processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting tumor growth and progression.
Pharmacokinetics
The compound’s low molecular weight, as mentioned in the search results , suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
Zukünftige Richtungen
The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are likely to involve further exploration of their potential as FGFR inhibitors for cancer therapy . This includes the development of more potent derivatives and the investigation of their efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-9-3-7-16(8-4-9)11-2-6-15-12-10(11)1-5-14-12/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBACGKIDNXYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=CNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468300 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
CAS RN |
885499-57-0 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885499-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)



![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)





